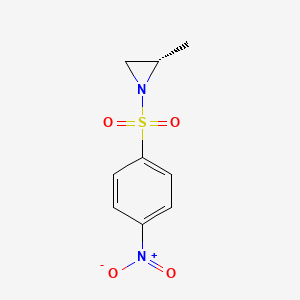

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine

Description

Properties

IUPAC Name |

(2S)-2-methyl-1-(4-nitrophenyl)sulfonylaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3/t7-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKIIZQGCWXJFM-BYDSUWOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine typically involves the reaction of 4-nitrobenzenesulfonyl azide with an appropriate alkene. The reaction proceeds via a [3+2] cycloaddition mechanism to form a triazoline intermediate, which then undergoes nitrogen extrusion to yield the aziridine . The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as a Lewis acid to facilitate the cycloaddition.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microreactors has also been explored to enhance the efficiency and safety of the sulfonation process .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes regioselective nucleophilic attack, typically at the less substituted carbon due to steric and electronic factors. Key reactions include:

Mechanism

The nitrogen lone pair activates the adjacent carbons, making them susceptible to nucleophilic attack. The regioselectivity depends on:

-

Steric hindrance : Bulky substituents direct attack to the less hindered position.

-

Electronic effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance electrophilicity .

Examples of Nucleophilic Attack

Reductive Ring-Opening Reactions

Reductive methods cleave the aziridine ring while introducing new functional groups. Notable examples include:

NaBH₄/ZnCl₂ Reduction

This combination reduces aziridine ketones to alcohols, followed by ring opening to form amino alcohols. For instance, aziridine ketone 30 was reduced to alcohol 28 , which underwent ring opening to yield N-Boc-norephedrine 29 .

Hydrogenation

Catalytic hydrogenation deoxygenates benzylic positions. For example, hydrogenation of aziridine 16 generated (R)-16 via deoxygenation .

Functionalization of the C2 Substituent

The methyl group at C2 undergoes transformations that expand synthetic utility:

-

Alkylation/Arylation : The nitrogen atom can be functionalized post-ring opening, enabling the synthesis of secondary amines.

-

Oxidation : The methyl group may be oxidized to ketones or carboxylic acids, depending on reaction conditions.

Scientific Research Applications

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules due to its high reactivity.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of antitumor and antimicrobial agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form more stable products. The nitrobenzenesulfonyl group can also participate in various reactions, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Sulfonyl Groups

4-Nitrobenzenesulfonyl vs. 4-Methylbenzenesulfonyl (Tosyl)

- Reactivity : The nitro group in (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine is a strong electron-withdrawing group, increasing the electrophilicity of the adjacent sulfonyl moiety compared to the electron-donating methyl group in tosyl analogs (e.g., (2S)-1-(4-methylbenzenesulfonyl)-2-phenylaziridine, CAS: 149769-84-6). This difference accelerates ring-opening reactions in the nitro-substituted compound .

- Stability : Tosyl derivatives (e.g., (2S)-2-isopropyl-2-methyl-1-tosylaziridine, CAS: 956102-59-3) exhibit higher thermal stability (predicted boiling point: 349.5°C) compared to nitro-substituted analogs, which may decompose under harsh conditions due to nitro group instability .

Fluorophenyl Substituents

- (R)-2-(2-Fluorophenyl)-2-methyl-1-(4-nitrobenzenesulfonyl)aziridine (CAS: 2055848-86-5) has a molecular weight of 336.3, significantly higher than the parent compound.

Steric and Stereochemical Effects

Methyl Substituent at Position 2

- The methyl group in this compound introduces steric hindrance, slowing nucleophilic ring-opening compared to non-methylated analogs like (S)-2-cyclohexyl-1-(4-nitrobenzenesulfonyl)aziridine (CAS: N/A, synthesized in ). However, this hindrance can improve selectivity in asymmetric syntheses .

- Branched vs. Linear Substituents : Branched aliphatic groups (e.g., isopropyl or isobutyl) at position 2, as seen in phosphine oxide derivatives (compounds 5–8 in ), enhance anticancer activity (IC₅₀ values comparable to cisplatin). The linear methyl group in the target compound may offer moderate activity but better solubility .

Stereochemistry

- The (S)-configuration is derived from naturally occurring amino acids and is critical for biological activity. For example, (S)-isopropyl derivatives show 10-fold higher anticancer activity than their (R)-counterparts .

Physicochemical Properties

Biological Activity

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an aziridine ring, which is a three-membered nitrogen-containing heterocycle. The presence of the 4-nitrobenzenesulfonyl group enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O4S |

| Molecular Weight | 240.28 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic attack due to the electrophilic nature of the sulfonyl group. This characteristic allows it to interact with various nucleophiles, potentially leading to the modulation of enzymatic activities or receptor interactions.

Anticancer Activity

Research has indicated that aziridine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation and survival.

A study conducted by Wang et al. (2015) demonstrated that aziridine compounds could inhibit cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction. Specifically, this compound was noted for its ability to interact with DNA, leading to increased levels of DNA damage markers in treated cells.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary studies suggest that this compound possesses activity against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.

Case Studies

- Cell Line Studies : In a series of experiments using human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations.

- In Vivo Models : Animal studies have shown that administration of this compound can lead to significant tumor regression in xenograft models, further supporting its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine?

The synthesis typically involves nucleophilic substitution or aziridine ring formation from precursors like amino alcohols. Key steps include:

- Ring closure : Controlled temperature (e.g., −20°C to 25°C) and pressure to minimize side reactions.

- Nitrobenzenesulfonyl group introduction : Use of 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) .

- Metal-free catalysis : N-Heterocyclic carbenes (NHCs) enhance regioselectivity and yield in aziridine formation . Example protocol:

| Step | Reagent/Condition | Yield | Selectivity |

|---|---|---|---|

| Ring closure | NHC, THF, 0°C | 85% | >90% (S)-isomer |

| Sulfonylation | 4-nitrobenzenesulfonyl chloride, Et₃N | 78% | N/A |

Q. How should this compound be stored to ensure stability?

- Storage : 2–8°C in airtight, light-protected containers.

- Solubility : Chloroform or DMSO for dissolution; avoid prolonged exposure to moisture .

- Decomposition risks : Elevated temperatures or light exposure may induce ring-opening or sulfonamide hydrolysis .

Q. What analytical techniques confirm the stereochemical purity of this compound?

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC).

- Optical rotation : Compare [α]D²⁵ values with literature data .

- X-ray crystallography : Definitive confirmation of absolute configuration .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in aziridine ring-opening reactions?

- Steric effects : Bulky substituents (e.g., 4-nitrobenzenesulfonyl group) direct nucleophilic attack to the less hindered carbon.

- Electronic effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity at adjacent carbons. Example: Palladium-catalyzed borylation favors attack at the carbon distal to the sulfonyl group due to steric hindrance from the catalyst .

Q. What computational methods are used to predict reaction mechanisms involving this aziridine?

- Density Functional Theory (DFT) : Models transition states (TS) for regioselective ring-opening.

- MC-AFIR (Artificial Force-Induced Reaction) : Maps reaction pathways and identifies selectivity-determining TS .

- Key findings : Oxidative addition of aziridine to Pd follows an SN2 mechanism, validated by deuterium labeling .

Q. How does enantiomeric excess (ee) vary under different crystallization conditions?

- Phase separation : Hexane recrystallization of enantiomeric mixtures produces a low-ee solid (racemic compound) and high-ee supernatant.

- Resolution strategy : Repeated recrystallization from hexane/EtOAc yields >99% ee for the (S)-enantiomer . Data contradiction: Initial HPLC analysis may overestimate ee due to phase behavior; X-ray validation is critical .

Q. What biological activities are associated with structurally related aziridine derivatives?

- Anticancer activity : Aziridines like mitomycin C induce DNA cross-linking. Derivatives with polar groups (e.g., sulfonamides) show enhanced cytotoxicity .

- Antimicrobial potential : Aziridine-phosphine oxides disrupt bacterial membranes (e.g., Staphylococcus aureus MIC: 8 µg/mL) .

- Structure-activity relationship (SAR) : Electron-deficient sulfonyl groups improve cellular uptake and target binding .

Methodological Considerations

Q. How can CO₂ coupling with aziridines be optimized for selectivity?

- Catalyst : (salen)Cr(III)Cl promotes regioselective formation of 5-membered oxazolidinones.

- Substrate design : Electron-rich aryl groups (e.g., p-methoxyphenyl) increase selectivity (80:1 for 5-substituted isomer) .

- Conditions : 1.2 MPa CO₂, 125°C, 8 h .

Q. What safety protocols are essential given aziridine’s toxicity profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.